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Compound of Interest

Compound Name: ATTO 590

Cat. No.: B1261490

For Immediate Release

This technical guide provides an in-depth overview of the ATTO 590 fluorescent dye, a
powerful tool for researchers, scientists, and drug development professionals. This document
details the dye's structure and properties, offers comprehensive experimental protocols for its
various applications, and presents visualizations of relevant biological pathways and
experimental workflows.

Core Properties of ATTO 590

ATTO 590 is a fluorescent label belonging to the rhodamine class of dyes.[1][2][3][4] It is
characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal
and photostability.[1][3][4] These features make it highly suitable for a wide range of
applications, including single-molecule detection, high-resolution microscopy techniques like
STED, PALM, and dSTORM, as well as flow cytometry (FACS) and fluorescence in-situ
hybridization (FISH).[1][2][5] The dye is moderately hydrophilic and is supplied as a mixture of
two isomers with virtually identical spectral properties.[1][3][5]

The chemical structure of the ATTO 590 para-isomer cation is characterized as a xanthene
dye, a dicarboxylic acid, an organic heteropentacyclic compound, and an organic cation.[6]

Spectral and Photophysical Properties
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The key spectral and photophysical characteristics of ATTO 590 are summarized in the table
below. These properties are crucial for designing and optimizing fluorescence-based
experiments.

Property Value Reference
Absorption Maximum (Aabs) 593 - 594 nm [1][5]
Emission Maximum (Aem) 621 - 624 nm [1107]
Molar Extinction Coefficient (¢) 120,000 M-1cm-1 [1][5]
Fluorescence Quantum Yield

0.80 [3]
(P)
Fluorescence Lifetime (1) 3.7ns [3]

Experimental Protocols

ATTO 590 can be conjugated to various biomolecules, including proteins and nucleic acids,
through different reactive groups. The following sections provide detailed protocols for common
labeling procedures and applications.

Labeling of Proteins and Oligonucleotides

ATTO 590 is available in several reactive forms, with NHS esters and maleimides being the
most common for labeling proteins and other molecules with primary amine and thiol groups,
respectively.

2.1.1. Amine-Reactive Labeling using ATTO 590 NHS Ester
This protocol is suitable for labeling proteins and amine-modified oligonucleotides.
e Materials:

o ATTO 590 NHS ester

o Protein or amine-modified oligonucleotide solution
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[e]

Amine-free buffer (e.g., PBS, HEPES)

o

Sodium bicarbonate buffer (1 M, pH 8.3-9.0)

[¢]

Anhydrous, amine-free DMSO or DMF

[¢]

Gel filtration column (e.g., Sephadex G-25)

e Procedure:

o Prepare the Protein/Oligonucleotide Solution: Dissolve the protein or oligonucleotide in an
amine-free buffer. For optimal labeling, the protein concentration should be at least 2
mg/mL.[8] Adjust the pH of the solution to 8.3-9.0 by adding the sodium bicarbonate buffer.

[8]

o Prepare the Dye Solution: Immediately before use, dissolve the ATTO 590 NHS ester in
DMSO or DMF to a concentration of 1-10 mg/mL.

o Conjugation: Add the dye solution to the protein/oligonucleotide solution. The optimal
molar ratio of dye to protein/oligonucleotide should be determined empirically, but a 2 to
10-fold molar excess of the dye is a good starting point.[9]

o Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle
stirring or shaking, protected from light.[8]

o Purification: Separate the labeled conjugate from the unreacted dye using a gel filtration
column.

2.1.2. Thiol-Reactive Labeling using ATTO 590 Maleimide
This protocol is designed for labeling proteins and other molecules containing free thiol groups.
e Materials:

o ATTO 590 maleimide

o Protein or thiol-containing molecule solution
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[e]

Thiol-free buffer (e.g., PBS, HEPES, pH 7.0-7.5)

o

Anhydrous, amine-free DMSO or DMF

[¢]

Reducing agent (optional, e.g., DTT or TCEP)

[¢]

Gel filtration column (e.g., Sephadex G-25)

e Procedure:

o Prepare the Protein Solution: Dissolve the protein in a thiol-free buffer at a pH of 7.0-7.5.
[2][10] If necessary, reduce any disulfide bonds by incubating with a reducing agent like
DTT or TCEPR.[10] If DTT is used, it must be removed before adding the dye.[10]

o Prepare the Dye Solution: Immediately before use, dissolve the ATTO 590 maleimide in
DMSO or DMF to a concentration of 10-20 mM.[10]

o Conjugation: Add the dye solution to the protein solution, typically at a 10 to 20-fold molar
excess.[11]

o Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C,
protected from light.[2][11]

o Purification: Remove the unreacted dye using a gel filtration column.[2]

Immunofluorescence Staining

This protocol outlines the general steps for using an ATTO 590-conjugated secondary antibody
for immunocytochemistry.

o Materials:

o Cells cultured on coverslips

[e]

Phosphate-buffered saline (PBS)

o

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

[¢]

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
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[e]

Blocking buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS)

o

Primary antibody

[¢]

ATTO 590-conjugated secondary antibody

[¢]

Mounting medium

e Procedure:

[¢]

Cell Preparation: Grow cells to the desired confluency on sterile glass coverslips.

o Fixation: Rinse the cells with PBS and then fix with the fixation buffer for 10-20 minutes at
room temperature.

o Washing: Wash the cells three times with PBS for 5 minutes each.

o Permeabilization: If the target protein is intracellular, permeabilize the cells with
permeabilization buffer for 10-15 minutes at room temperature.

o Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for
30-60 minutes at room temperature.[12]

o Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its
optimal concentration and incubate with the cells for 1 hour at room temperature or
overnight at 4°C.

o Washing: Wash the cells three times with PBS for 5 minutes each.

o Secondary Antibody Incubation: Dilute the ATTO 590-conjugated secondary antibody in
the blocking buffer and incubate for 1 hour at room temperature, protected from light.

o Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

o Mounting: Mount the coverslips onto microscope slides using an appropriate mounting
medium.

Stimulated Emission Depletion (STED) Microscopy
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ATTO 590 is a suitable dye for STED microscopy, a super-resolution imaging technique.

e Instrumentation: A STED microscope equipped with an excitation laser line around 590-594
nm and a STED laser line, typically at 775 nm, is required.[13]

o Sample Preparation: Prepare samples as for standard immunofluorescence, ensuring
optimal labeling density and the use of a suitable mounting medium.

e Imaging Workflow:

o Confocal Imaging: Initially, locate the region of interest and acquire a standard confocal
image to assess the sample and labeling quality.

o STED Imaging: Switch to STED mode. Optimize the excitation and STED laser powers to
achieve the desired resolution while minimizing photobleaching. The STED laser depletes
the fluorescence in the periphery of the excitation spot, leading to a smaller effective focal
spot and thus higher resolution.

o Image Acquisition: Acquire the STED image. It is often beneficial to average multiple
frames to improve the signal-to-noise ratio.

Visualizing Signaling Pathways and Experimental
Workflows

The following diagrams, generated using the DOT language, illustrate a conceptual GPCR
signaling pathway that can be studied using FRET with an ATTO 590-based sensor and a
typical experimental workflow for immunofluorescence.
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Caption: Conceptual GPCR signaling pathway suitable for FRET analysis.

Start:
Cells on Coverslip

Fixation
(e.g., 4% PFA)

'

Permeabilization
(e.g., 0.1% Triton X-100)

i

Blocking
(e.g., 5% BSA)

Primary Antibody
Incubation

Wash (3x)

ATTO 590 Secondary
Antibody Incubation

Wash (3x)

Mounting

Fluorescence
Microscopy

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1261490?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: A typical experimental workflow for immunofluorescence staining.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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